5-(Hydroxy(phenyl)methyl)-4-methylpyridine-2(1H)-thione

Catalog No.
S12257467
CAS No.
M.F
C13H13NOS
M. Wt
231.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Hydroxy(phenyl)methyl)-4-methylpyridine-2(1H)-t...

Product Name

5-(Hydroxy(phenyl)methyl)-4-methylpyridine-2(1H)-thione

IUPAC Name

5-[hydroxy(phenyl)methyl]-4-methyl-1H-pyridine-2-thione

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

InChI

InChI=1S/C13H13NOS/c1-9-7-12(16)14-8-11(9)13(15)10-5-3-2-4-6-10/h2-8,13,15H,1H3,(H,14,16)

InChI Key

PMYYQAGXNLSPLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)NC=C1C(C2=CC=CC=C2)O

5-(Hydroxy(phenyl)methyl)-4-methylpyridine-2(1H)-thione is a sulfur-containing heterocyclic compound characterized by the presence of a pyridine ring substituted with a hydroxymethyl group and a methyl group. Its molecular formula is C11H12NOS, and it features a thione functional group, which is significant for its chemical reactivity and biological properties. The compound's structure allows for various interactions with biological targets, making it of interest in medicinal chemistry.

  • Nucleophilic Substitution: The sulfur atom can act as a nucleophile, facilitating substitution reactions with electrophiles.
  • Oxidation: The thione can be oxidized to form sulfoxides or sulfones under appropriate conditions.
  • Condensation Reactions: The hydroxymethyl group can engage in condensation reactions, forming new carbon-sulfur or carbon-nitrogen bonds.

These reactions highlight the compound's versatility in synthetic organic chemistry.

5-(Hydroxy(phenyl)methyl)-4-methylpyridine-2(1H)-thione exhibits notable biological activities:

  • Antimicrobial Properties: Compounds with similar structures have shown effectiveness against various bacterial strains and fungi, suggesting potential use as antimicrobial agents.
  • Anticancer Activity: Research indicates that pyridine derivatives can inhibit cancer cell proliferation, implicating this compound in anticancer research .
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, particularly metalloenzymes, which are crucial in various biochemical pathways .

Several methods are available for synthesizing 5-(Hydroxy(phenyl)methyl)-4-methylpyridine-2(1H)-thione:

  • Condensation Reactions: A common approach involves the reaction of 4-methylpyridine-2-thione with hydroxymethyl phenol derivatives under acidic or basic conditions.
  • Substitution Reactions: Starting from 4-methylpyridine-2-thione, nucleophilic substitution with appropriate phenolic compounds can yield the target compound.
  • Multi-step Synthesis: A more complex synthesis might involve multiple steps including oxidation and reduction processes to introduce the desired functional groups.

The applications of 5-(Hydroxy(phenyl)methyl)-4-methylpyridine-2(1H)-thione span various fields:

  • Pharmaceuticals: Due to its biological activity, it can be explored as a lead compound in drug development targeting infections and cancer.
  • Agriculture: Its antimicrobial properties may find applications in agricultural chemicals to protect crops from pathogens.
  • Chemical Intermediates: It can serve as an intermediate in the synthesis of other complex organic molecules.

Interaction studies involving 5-(Hydroxy(phenyl)methyl)-4-methylpyridine-2(1H)-thione focus on its binding affinity to biological targets:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins, particularly metalloenzymes like carbonic anhydrase II, reveal insights into its mechanism of action and potential therapeutic uses .
  • Molecular Docking Studies: Computational studies can predict how well this compound fits into the active sites of various enzymes, guiding further experimental validation.

Several compounds share structural similarities with 5-(Hydroxy(phenyl)methyl)-4-methylpyridine-2(1H)-thione. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Hydroxy-4-Methylpyridine-2(1H)-ThioneHydroxyl and thione groupsKnown for its role in coordination chemistry
1-(4-Hydroxyphenyl)-5-methylpyridin-2(1H)-oneHydroxyphenyl substitutionExhibits anti-inflammatory properties
2-Hydroxy-5-picolineHydroxyl group on a picoline structureDisplays unique reactivity patterns

Uniqueness of 5-(Hydroxy(phenyl)methyl)-4-methylpyridine-2(1H)-thione

What sets 5-(Hydroxy(phenyl)methyl)-4-methylpyridine-2(1H)-thione apart is its specific combination of a hydroxymethyl group and a methyl group on the pyridine ring, alongside the thione functionality. This unique arrangement contributes to its distinct biological activities and reactivity compared to similar compounds.

Thiolation Strategies for Pyridine Ring Functionalization

Thiolation of the pyridine ring at the C2 position to form the 2(1H)-thione moiety is a foundational step in synthesizing this compound class. A prominent strategy involves N-activated Zincke imine intermediates, which enable regioselective C–H functionalization. For example, pyridinium salts activated by electron-withdrawing groups, such as the 2,4-dinitrophenyl (DNP) group, undergo radical-mediated thiolation at the C3 position when treated with reagents like N-(phenylthio)phthalimide (2a) . While the reported method targets C3 thiolation, adapting this approach to C2 requires modifying the directing effects of the N-activating group.

Key steps include:

  • Pyridine activation: Treatment of 4-methylpyridine with 1-chloro-2,4-dinitrobenzene (DNP–Cl) forms the N-DNP pyridinium salt, enhancing electrophilicity at the C2 position.
  • Radical thiolation: Introduction of a thiyl radical (e.g., from Ph

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

231.07178521 g/mol

Monoisotopic Mass

231.07178521 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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